![molecular formula C9H12ClNO B1609276 2-[(4-Chlorophenyl)methoxy]ethanamine CAS No. 287179-98-0](/img/structure/B1609276.png)

2-[(4-Chlorophenyl)methoxy]ethanamine

Descripción general

Descripción

2-[(4-Chlorophenyl)methoxy]ethanamine, also known as 2-CPA, is an organic chemical compound that has a wide range of applications in the scientific research field. It is a derivative of the phenethylamine family, which is a class of compounds that are widely used in the pharmaceutical and biotechnology industries. 2-CPA is known for its ability to act as a reagent in various organic synthesis processes, as well as its ability to act as a neurotransmitter agonist. As such, it has been studied extensively in the fields of biochemistry, physiology, and pharmacology. Additionally, the paper will discuss some potential future directions for research involving 2-CPA.

Aplicaciones Científicas De Investigación

Metabolism and Environmental Degradation

- Estrogenic Activity and Environmental Concerns : Methoxychlor, a compound structurally related to 2-[(4-Chlorophenyl)methoxy]ethanamine, has been identified as a proestrogen, requiring metabolic transformation to exhibit estrogenic activity. Studies highlight its environmental persistence and the role of hepatic monooxygenases in its activation to estrogenic metabolites (Bulger et al., 1985). Another study indicates the reductive dechlorination of Methoxychlor by human intestinal bacterium Eubacterium limosum under anaerobic conditions, suggesting a metabolic pathway for methoxychlor in the human gut which might contribute to its endocrine-disrupting effects (Yim et al., 2008).

Neuropharmacology and Hallucinogenic Effects

- Neuropharmacological Studies : Research on derivatives of 2-[(4-Chlorophenyl)methoxy]ethanamine, specifically 25C-NBOMe, a synthetic hallucinogen, reveals its potent agonist activity at the 5-HT2A receptor, correlating with hallucinogenic effects observed in humans. Such compounds demonstrate significant potency in inducing serotonergic behaviors in animal models, highlighting their psychoactive potential and underlying mechanisms of action (Elmore et al., 2018).

Environmental Presence and Detection

- Detection in Environmental Samples : The capability of various bacterial species, commonly found in submerged environments, to initiate the dechlorination process of Methoxychlor suggests an important natural degradation pathway. This process underscores the potential of microbial communities in mitigating the persistence of such compounds in aquatic ecosystems (Satsuma & Masuda, 2012).

Analytical Methods and Characterization

- Analytical Characterization : Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), have been employed to characterize 2-[(4-Chlorophenyl)methoxy]ethanamine derivatives. These methods facilitate the identification and quantification of these compounds in various matrices, supporting both environmental monitoring and toxicological studies (Lum et al., 2016).

Mecanismo De Acción

Target of Action

The primary targets of 2-[(4-Chlorophenyl)methoxy]ethanamine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of cellular processes such as cell division, gene expression, and metabolism .

Mode of Action

It is believed that the compound interacts with its targets, leading to changes in their function . This interaction could potentially alter the activity of the cAMP-dependent protein kinase, affecting various cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by 2-[(4-Chlorophenyl)methoxy]ethanamine are currently unknown. Given its targets, it is likely that the compound influences pathways related to cellular signaling and metabolism .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

Given its targets, it is possible that the compound could influence a variety of cellular processes, potentially leading to changes in cell function .

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYJTSGVVHLHRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408851 | |

| Record name | 2-[(4-chlorophenyl)methoxy]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorophenyl)methoxy]ethanamine | |

CAS RN |

287179-98-0 | |

| Record name | 2-[(4-chlorophenyl)methoxy]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

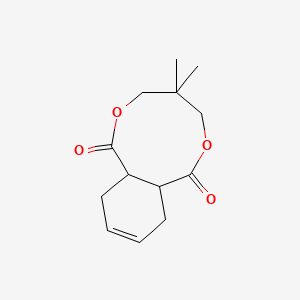

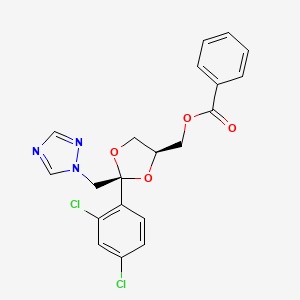

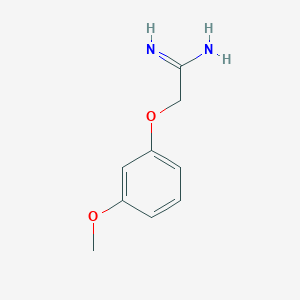

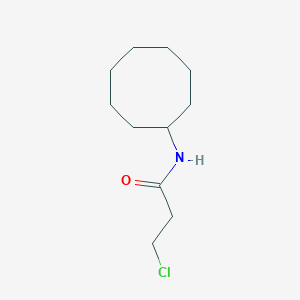

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine](/img/structure/B1609207.png)

![[4-(2-Chlorophenoxy)phenyl]methanamine](/img/structure/B1609210.png)